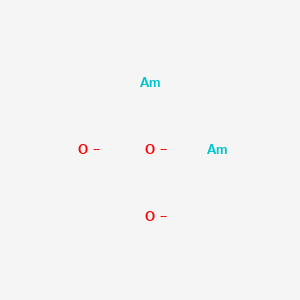
3,6-Dioxocyclohexa-1,4-dien-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-dioxocyclohexa-1,4-dien-1-olate is conjugate base of 2-hydroxy-1,4-benzoquinone It is a conjugate base of a 2-hydroxy-1,4-benzoquinone.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
3,6-Dioxocyclohexa-1,4-dien-1-olate, a cross-conjugated quinoid betaine, demonstrates high reactivity towards nucleophiles due to its cross-conjugated character. It is used in the synthesis of various compounds like tetraoxygenated terephthalates, where it shows unique reactivity patterns in different chemical environments (Hintermann, Altmann, Naumov, & Suzuki, 2017).
Crystallography and Structural Analysis
In crystallography, 3,6-Dioxocyclohexa-1,4-dien-1-olate is used to study molecular interactions and crystal packing. For instance, in complexes with pyridinium compounds, it forms specific hydrogen bond patterns, influencing the molecular arrangement in the crystal (Gotoh & Ishida, 2012).
Electron Acceptance and Redox Properties
This compound is characterized as a strong electron acceptor, making it significant in redox reactions. Its ability to dissolve in certain solvents to give colored solutions highlights its potential in colorimetric analyses and redox chemistry (Hammond, 1971).
Coordination Chemistry and Polymer Formation
In coordination chemistry, it acts as a bridging ligand in the formation of coordination polymers, which have potential applications in material science and catalysis (Tanaka, Himegi, Ohishi, Fuyuhiro, & Kawata, 2014).
Electochemical Applications
3,6-Dioxocyclohexa-1,4-dien-1-olate derivatives have been used in modifying oligonucleotides for electrochemical detection on Au electrodes, indicating its utility in bioanalytical chemistry and sensor technologies (Shundrin, Irtegova, Vasilieva, & Khalfina, 2016).
Propiedades
Nombre del producto |
3,6-Dioxocyclohexa-1,4-dien-1-olate |
|---|---|
Fórmula molecular |
C6H3O3- |
Peso molecular |
123.09 g/mol |
Nombre IUPAC |
3,6-dioxocyclohexa-1,4-dien-1-olate |
InChI |
InChI=1S/C6H4O3/c7-4-1-2-5(8)6(9)3-4/h1-3,9H/p-1 |
Clave InChI |
GPLIMIJPIZGPIF-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=O)C(=CC1=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2-Phenylethyl)-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine](/img/structure/B1262202.png)
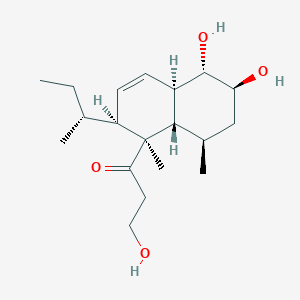
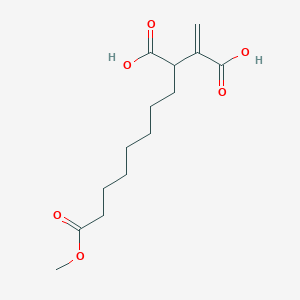
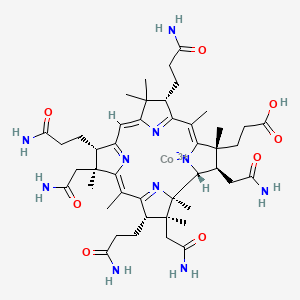
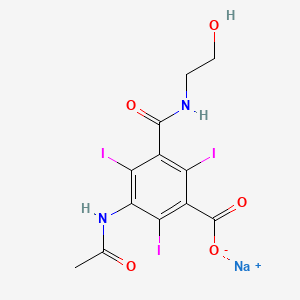
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)

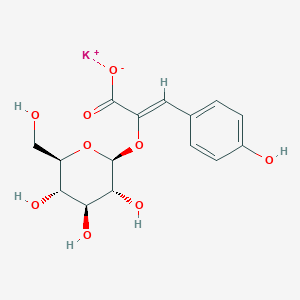


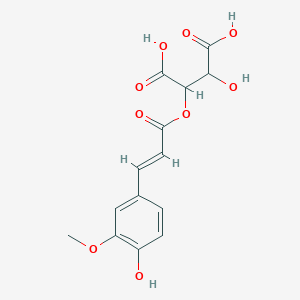
![6-[(E)-2-[2-(4-fluoro-3-methylphenyl)-4,4,6,6-tetramethylcyclohexen-1-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B1262220.png)
